![molecular formula C16H16N4O4 B4066767 ethyl 7-(1,3-benzodioxol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4066767.png)
ethyl 7-(1,3-benzodioxol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl 7-(1,3-benzodioxol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C16H16N4O4 and its molecular weight is 328.32 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 7-(1,3-benzodioxol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is 328.11715500 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 7-(1,3-benzodioxol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 7-(1,3-benzodioxol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antituberculous Agent Research
Ethyl 7-(1,3-Benzodioxol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its analogs have been explored for their potential in treating tuberculosis. Studies have synthesized various structural analogs of this compound to evaluate their tuberculostatic activity. The research highlights the significance of analyzing structure-activity relationships in these compounds (Titova et al., 2019).
Antitumor Potential
This compound has shown promise in the field of antitumor research. Specifically, its analogs have been synthesized and assessed for in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines. The findings indicate significant potency, suggesting potential applications in cancer therapy (Gomha et al., 2017).
Novel Synthetic Methodologies
Research has also focused on novel methods for synthesizing derivatives of ethyl 7-(1,3-benzodioxol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. These methodologies are important for creating new compounds with potential therapeutic applications. Studies have detailed various synthesis processes and the structural confirmation of new compounds, contributing to the broader field of organic synthesis (Mohamed, 2021).
Biocidal Properties
Some studies have explored the biocidal properties of derivatives of this compound. These derivatives have been tested against a range of microorganisms, including bacteria and fungi, showing excellent biocidal properties in some cases. This research could lead to the development of new antimicrobial agents (Youssef et al., 2011).
Green Chemistry and Ecofriendly Synthesis
There's a growing interest in developing environmentally friendly synthetic routes for this compound. Research has been conducted on green synthesis methods, highlighting the use of sustainable practices in chemical production. This approach not only creates desired compounds but also aligns with the principles of green chemistry, reducing the environmental impact of chemical synthesis (Khaligh et al., 2020).
properties
IUPAC Name |
ethyl 7-(1,3-benzodioxol-5-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-3-22-15(21)13-9(2)19-16-17-7-18-20(16)14(13)10-4-5-11-12(6-10)24-8-23-11/h4-7,14H,3,8H2,1-2H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSAMAIORXSMGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC4=C(C=C3)OCO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(2H-1,3-benzodioxol-5-YL)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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